molecular formula C10H12O4 B8675597 6-Methoxy-2-(methoxymethoxy)benzaldehyde CAS No. 73220-19-6

6-Methoxy-2-(methoxymethoxy)benzaldehyde

Cat. No.: B8675597
CAS No.: 73220-19-6
M. Wt: 196.20 g/mol
InChI Key: DTHIVWRAATUFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73220-19-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxy-6-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-3-4-9(13-2)8(10)6-11/h3-6H,7H2,1-2H3

InChI Key

DTHIVWRAATUFFK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-6-methoxybenzaldehyde (200 mg, 1.31 mmol) was placed in a 20 mL reaction vessel, and dissolved in 3.9 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.70 mL, 4.0 mmol), 4-dimethylaminopyridine (20 mg, 0.16 mmol), and chloromethyl methyl ether (250 μL, 3.28 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 70 mL of ethyl acetate and 15 mL of 1N HCl, and extracted. The extract was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a pale yellow oil (224.4 mg, 87%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
3.9 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.